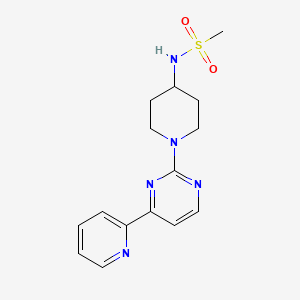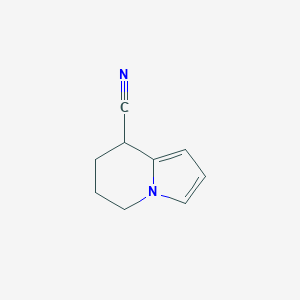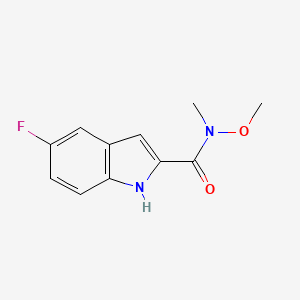
Methyl 1-(benzenesulfonyl)indole-4-carboxylate
概要
説明
Methyl 1-(benzenesulfonyl)indole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a phenylsulfonyl group attached to the indole ring, which can significantly influence its chemical properties and reactivity.
準備方法
The synthesis of Methyl 1-(benzenesulfonyl)indole-4-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with indole, which undergoes sulfonylation to introduce the phenylsulfonyl group.
Sulfonylation: This step involves the reaction of indole with a sulfonyl chloride, such as phenylsulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Carboxylation: The next step is the introduction of the carboxylic acid group at the 4-position of the indole ring. This can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a carboxylating agent.
Esterification: Finally, the carboxylic acid group is converted to its methyl ester form using methanol and an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Methyl 1-(benzenesulfonyl)indole-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. Common reagents include halogens (e.g., bromine, chlorine), nitric acid, and sulfuric acid.
Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the ester group, forming carboxylic acids or amides.
Reduction and Oxidation: The compound can be reduced using reducing agents like lithium aluminum hydride to form alcohols or oxidized using agents like potassium permanganate to form ketones or aldehydes.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the indole ring or the ester group.
科学的研究の応用
Methyl 1-(benzenesulfonyl)indole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is employed in studies investigating the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
作用機序
The mechanism of action of Methyl 1-(benzenesulfonyl)indole-4-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Methyl 1-(benzenesulfonyl)indole-4-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.
1-(Phenylsulfonyl)indole: Lacks the carboxylic acid methyl ester group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the phenylsulfonyl group and the carboxylic acid methyl ester group, which together confer distinct chemical and biological properties.
特性
分子式 |
C16H13NO4S |
|---|---|
分子量 |
315.3 g/mol |
IUPAC名 |
methyl 1-(benzenesulfonyl)indole-4-carboxylate |
InChI |
InChI=1S/C16H13NO4S/c1-21-16(18)14-8-5-9-15-13(14)10-11-17(15)22(19,20)12-6-3-2-4-7-12/h2-11H,1H3 |
InChIキー |
ZYEFCOUCWWTWJD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-1-(1H-pyrrolo[2,3-c]pyridin-2-yl)-1-propanol](/img/structure/B8565705.png)






![[1,1'-Biphenyl]-4-sulfonamide, 2'-amino-N-(4-hydroxybutyl)-](/img/structure/B8565750.png)


![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-3-carbaldehyde](/img/structure/B8565761.png)
